2,2,2-Tce-platino

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2,2,2-Trichloroethylene platinum(II) has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: The compound’s interaction with biological molecules, such as DNA, is studied for potential therapeutic applications.

Industry: It is used in the development of new materials and as a precursor for other platinum compounds.

Mecanismo De Acción

Target of Action

The primary targets of platinum-based compounds, including 2,2,2-Tce-platinum, are often DNA molecules within cancer cells . Platinum compounds bind to DNA, causing DNA damage and subsequently triggering cell death . This makes them effective in treating various types of cancer.

Mode of Action

2,2,2-Tce-platinum interacts with its targets by forming covalent bonds with the DNA molecule . This interaction distorts the DNA structure, inhibiting DNA replication and transcription processes . The DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis, or programmed cell death .

Biochemical Pathways

The biochemical pathways affected by 2,2,2-Tce-platinum are primarily those involved in DNA replication and repair . When the compound binds to DNA, it interferes with the normal functioning of these pathways, leading to DNA damage and cell death . Additionally, platinum compounds can induce the production of reactive oxygen species, which can cause further DNA damage and contribute to cell death .

Pharmacokinetics

The pharmacokinetics of platinum-based compounds involve their absorption, distribution, metabolism, and excretion (ADME). After administration, these compounds are rapidly distributed throughout the body . They are known to bind to proteins in the blood, which can affect their distribution . The metabolism of platinum compounds often involves their conversion into various metabolites, some of which may be active . Finally, these compounds are primarily excreted through the kidneys .

Result of Action

The result of the action of 2,2,2-Tce-platinum is the induction of cell death in cancer cells . By binding to DNA and disrupting normal cellular processes, this compound causes DNA damage that the cell cannot repair. This leads to cell cycle arrest and the initiation of apoptosis, resulting in the death of the cancer cell .

Action Environment

The action of 2,2,2-Tce-platinum can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, the presence of certain biological molecules, such as proteins, can influence the compound’s action by interacting with it and potentially altering its activity . Furthermore, the compound’s action can be affected by the presence of other drugs, which can lead to drug-drug interactions .

Métodos De Preparación

The synthesis of 2,2,2-Trichloroethylene platinum(II) typically involves the reaction of dipotassium tetrachloroplatinate with ethylene. The reaction conditions often include the use of a catalyst, such as butylene, under controlled temperature and pressure . The industrial production methods for this compound are not extensively documented, but laboratory synthesis provides a reliable route for obtaining the compound in sufficient quantities for research purposes .

Análisis De Reacciones Químicas

2,2,2-Trichloroethylene platinum(II) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different platinum oxidation states.

Reduction: Reduction reactions can convert the platinum center to a lower oxidation state, often using reducing agents like hydrogen or sodium borohydride.

Substitution: The trichloroethylene ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

2,2,2-Trichloroethylene platinum(II) can be compared with other platinum-based compounds, such as:

Cisplatin: Widely used in cancer therapy, cisplatin forms similar platinum-DNA adducts but has different ligands.

Carboplatin: Another anticancer agent with a different ligand structure, offering a different toxicity profile.

Actividad Biológica

2,2,2-Trichloroethylene platinum(II) (TCE-Pt) is a platinum-based compound that has garnered interest in the fields of chemistry and medicinal science due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of TCE-Pt, focusing on its mechanism of action, pharmacokinetics, and comparative analysis with other platinum-based drugs.

- Molecular Formula : C₂H₆Cl₃KOPt

- Molecular Weight : 386.604 g/mol

- CAS Number : 16405-35-9

The primary mechanism of action for TCE-Pt involves its interaction with DNA. Platinum-based compounds are known to form covalent bonds with DNA, leading to the formation of DNA adducts. This interaction disrupts DNA replication and repair processes, ultimately inducing apoptosis in cancer cells. The following biochemical pathways are primarily affected:

- DNA Damage Response : TCE-Pt forms cross-links with DNA, preventing proper replication and transcription.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of TCE-Pt includes absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapidly absorbed post-administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Undergoes metabolic transformations that may affect its efficacy.

- Excretion : Primarily eliminated via renal pathways.

Biological Activity and Therapeutic Potential

TCE-Pt has shown promise as an anticancer agent due to its ability to induce cell death in various cancer cell lines. Studies have demonstrated its effectiveness against several types of cancers, including ovarian and testicular cancers, similar to other established platinum-based chemotherapeutics like cisplatin.

Case Studies

- Ovarian Cancer Cell Lines : Research indicated that TCE-Pt exhibited significant cytotoxicity against ovarian cancer cell lines with IC50 values comparable to cisplatin.

- Testicular Cancer Models : In vivo studies demonstrated tumor regression in testicular cancer models treated with TCE-Pt.

Comparative Analysis with Other Platinum-Based Compounds

| Compound | Mechanism of Action | Common Uses | Side Effects |

|---|---|---|---|

| Cisplatin | DNA cross-linking | Broad-spectrum anticancer | Nephrotoxicity, nausea |

| Carboplatin | Similar to cisplatin but less toxic | Ovarian cancer | Myelosuppression |

| Oxaliplatin | DNA cross-linking; unique side chains | Colorectal cancer | Peripheral neuropathy |

| TCE-Pt | DNA adduct formation | Experimental anticancer | Under investigation |

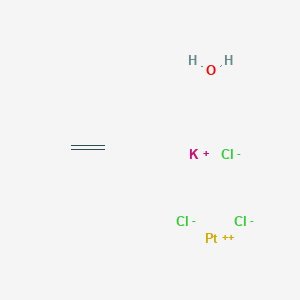

Propiedades

Número CAS |

123334-22-5 |

|---|---|

Fórmula molecular |

C2H6Cl3KOPt |

Peso molecular |

386.6 g/mol |

Nombre IUPAC |

potassium;ethene;trichloroplatinum(1-);hydrate |

InChI |

InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3 |

Clave InChI |

DCEGWIMEFFONKJ-UHFFFAOYSA-K |

SMILES |

C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2] |

SMILES canónico |

C=C.O.Cl[Pt-](Cl)Cl.[K+] |

Sinónimos |

2,2,2-TCE-platinum 2,2,2-trichloroethylene platinum(II) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.